Pocapavir-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

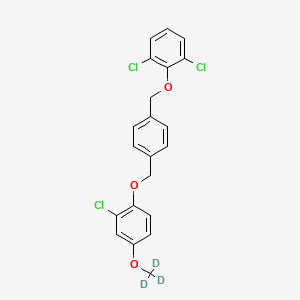

C21H17Cl3O3 |

|---|---|

分子量 |

426.7 g/mol |

IUPAC名 |

1,3-dichloro-2-[[4-[[2-chloro-4-(trideuteriomethoxy)phenoxy]methyl]phenyl]methoxy]benzene |

InChI |

InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3/i1D3 |

InChIキー |

XXMDDBVNWRWNCW-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |

正規SMILES |

COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pocapavir-d3 Against Enteroviruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pocapavir, and its deuterated form pocapavir-d3, is a potent, orally bioavailable small molecule inhibitor of enteroviruses. It belongs to the class of capsid-binding agents that physically prevent the virus from successfully completing the entry stage of its lifecycle. This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved. The deuteration of pocapavir to this compound is primarily a strategy to improve its pharmacokinetic profile by altering its metabolic fate, without changing the fundamental mechanism of antiviral activity.[1] This guide will, therefore, refer to the active compound as pocapavir, with the understanding that this compound functions identically at the molecular level.

Core Mechanism of Action: Capsid Inhibition

Pocapavir exerts its antiviral effect by directly interacting with the viral capsid, a protein shell that encloses the viral RNA genome.[1][2][3] This interaction stabilizes the capsid structure, thereby preventing the conformational changes necessary for viral uncoating and the subsequent release of viral RNA into the cytoplasm of the host cell.[1][2] Without the release of its genetic material, the virus is unable to replicate, effectively halting the infection at an early stage.

The specific target of pocapavir is a hydrophobic pocket within the viral protein 1 (VP1).[4] By binding to this pocket, pocapavir acts as a "molecular glue," preventing the flexibility that the capsid needs to disassemble. This mechanism is common to a class of antiviral compounds known as "WIN" compounds, of which pocapavir is a member.

Signaling Pathway and Molecular Interactions

The interaction of pocapavir with the enterovirus capsid is a direct physical process and does not involve the modulation of host cell signaling pathways. The key events are outlined in the diagram below.

References

Antiviral Spectrum of Pocapavir Against Poliovirus Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data on Pocapavir. No specific information was found for a deuterated form, "Pocapavir-d3." Therefore, all data and discussions herein pertain to Pocapavir (also known as V-073 and SCH 48973).

Executive Summary

Pocapavir is a potent, orally bioavailable small molecule inhibitor of poliovirus, demonstrating a broad spectrum of activity against all three serotypes. As a member of the capsid-binding class of antivirals, Pocapavir prevents viral uncoating, a critical early step in the viral replication cycle. This technical guide provides a comprehensive overview of the in vitro antiviral activity of Pocapavir against a range of poliovirus strains, including wild-type viruses (WPVs), Sabin vaccine strains, and circulating and immunodeficiency-associated vaccine-derived polioviruses (cVDPVs and iVDPVs). Detailed experimental methodologies, quantitative data summaries, and diagrammatic representations of its mechanism of action and experimental workflows are presented to support ongoing research and development efforts in the global polio eradication endgame.

Antiviral Spectrum of Pocapavir

Pocapavir has been shown to be a highly effective inhibitor of a diverse panel of poliovirus isolates in cell culture-based assays. Its antiviral potency is summarized below, with 50% effective concentration (EC50) values typically in the low nanomolar range.

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of Pocapavir against various poliovirus strains. The data is primarily derived from cytopathic effect (CPE) protection assays.

Table 1: Antiviral Activity of Pocapavir Against 45 Poliovirus Strains by Serotype and Type [1]

| Poliovirus Type | Serotype 1 (Mean EC50 ± SD, µM) | Serotype 2 (Mean EC50 ± SD, µM) | Serotype 3 (Mean EC50 ± SD, µM) | Overall (Mean EC50 ± SD, µM) |

| Wild-Type | 0.047 ± 0.041 | 0.012 ± 0.012 | 0.086 ± 0.033 | 0.043 ± 0.040 |

| Sabin (Vaccine) | 0.017 ± 0.000 | 0.016 ± 0.012 | 0.020 ± 0.007 | 0.026 ± 0.013 |

| cVDPV | 0.024 ± 0.020 | 0.023 ± 0.010 | Not Available | 0.023 ± 0.016 |

| iVDPV | 0.025 ± 0.021 | 0.048 ± 0.052 | 0.029 ± 0.005 | 0.033 ± 0.031 |

| Overall | 0.026 ± 0.022 | 0.027 ± 0.027 | 0.054 ± 0.035 | 0.029 ± 0.026 |

cVDPV: circulating vaccine-derived poliovirus; iVDPV: immunodeficiency-associated vaccine-derived poliovirus.

Table 2: General Efficacy of Pocapavir Against Poliovirus

| Parameter | Value | Reference |

| EC50 Range (45 strains) | 0.003–0.126 µM | [1][2] |

| Mean EC50 (45 strains) | 0.029 µM | [2] |

| IC50 (Serotype 1) | 0.02 µg/mL | [2] |

| IC50 (Serotype 2) | 0.08 µg/mL | [2] |

| Affinity Constant (Ki) for Poliovirus Serotype 2 | 8.85 × 10⁻⁸ M | [2] |

Mechanism of Action

Pocapavir is a capsid-binding agent. These small molecules insert into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm, thereby inhibiting viral uncoating and halting the replication process at an early stage.

Caption: Mechanism of action of Pocapavir as a poliovirus capsid inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of compounds like Pocapavir against poliovirus.

Cell Lines and Virus Strains

-

Cell Lines: Human rhabdomyosarcoma (RD) and mouse L cells expressing the human poliovirus receptor (L20B) are commonly used for poliovirus isolation and propagation. HeLa cells are also frequently used for plaque assays and cytopathic effect-based assays.

-

Virus Strains: A panel of poliovirus strains, including wild-type (e.g., Mahoney for serotype 1, MEF-1 for serotype 2, Saukett for serotype 3), Sabin vaccine strains (Sabin 1, 2, and 3), and various clinical isolates of cVDPVs and iVDPVs should be used to determine the antiviral spectrum.

Cytopathic Effect (CPE) Reduction Assay for EC50 Determination

This assay quantifies the ability of a compound to protect cells from virus-induced cell death.

-

Cell Seeding: Seed HeLa cells in 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.

-

Compound Dilution: Prepare a serial dilution of Pocapavir in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a standardized amount of poliovirus (e.g., 100 CCID50 - 50% cell culture infectious dose). Simultaneously, add the different concentrations of Pocapavir to the respective wells. Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is complete in the virus control wells (typically 3-5 days).

-

Quantification of Cell Viability: Assess cell viability by staining with a vital dye such as crystal violet or by using a metabolic assay (e.g., MTT, XTT, or ATP-based assays like CellTiter-Glo®).

-

Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of CPE reduction for each compound concentration compared to the virus and cell controls. The EC50 value is determined by regression analysis of the dose-response curve, representing the compound concentration that protects 50% of the cells from virus-induced CPE.

Cytotoxicity Assay for CC50 Determination

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: Seed HeLa cells in 96-well plates as described for the CPE assay.

-

Compound Addition: Add serial dilutions of Pocapavir to the wells containing the cell monolayer. Do not add any virus.

-

Incubation: Incubate the plates for the same duration as the CPE assay.

-

Quantification of Cell Viability: Assess cell viability using the same method as in the CPE assay.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cell control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a more stringent method for quantifying antiviral activity by measuring the reduction in the number of infectious virus particles.

-

Cell Seeding: Plate HeLa or other susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Pre-incubate a standardized amount of poliovirus (e.g., 100 plaque-forming units, PFU) with serial dilutions of Pocapavir for a defined period (e.g., 1-2 hours) at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Staining and Counting: Fix the cells (e.g., with formalin) and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the number of plaques by 50%.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of an antiviral compound against poliovirus.

Caption: General workflow for in vitro antiviral efficacy and cytotoxicity testing.

Resistance to Pocapavir

As with other antiviral agents, poliovirus can develop resistance to Pocapavir. In vitro studies have shown that resistance is conferred by single amino acid substitutions in the viral capsid proteins, specifically within or near the drug-binding pocket. The most frequently observed mutations are:

-

VP1: Isoleucine to Methionine or Phenylalanine at position 194 (I194M/F) (equivalent to position 192 in serotype 3).

-

VP3: Alanine to Valine at position 24 (A24V).

The emergence of resistant variants has been observed in clinical trials, highlighting the need for combination therapy with antivirals that have different mechanisms of action to mitigate the risk of treatment failure.

Conclusion

Pocapavir is a potent inhibitor of poliovirus replication with a broad spectrum of activity against all three serotypes, including clinically relevant wild-type, vaccine, and vaccine-derived strains. Its mechanism as a capsid inhibitor that blocks viral uncoating is well-characterized. The standardized in vitro assays detailed in this guide provide a robust framework for the continued evaluation of Pocapavir and other antiviral candidates. While the potential for resistance exists, Pocapavir remains a critical tool in the arsenal for the polio eradication endgame, particularly for the management of infections in immunodeficient individuals and in potential outbreak scenarios. Future research should focus on combination therapies to enhance efficacy and reduce the emergence of resistance.

References

Pocapavir-d3: A Deep Dive into Capsid Binding Affinity and Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of pocapavir-d3, a potent capsid-binding inhibitor of enteroviruses. Pocapavir has demonstrated significant antiviral activity against a broad range of enteroviruses, including poliovirus, and is a subject of ongoing research for the treatment of enteroviral infections. This document details the quantitative binding data, experimental methodologies, and the underlying mechanism of action to support further research and development in this field.

Core Concepts: Mechanism of Action

Pocapavir is a member of a class of antiviral compounds known as capsid inhibitors.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein 1 (VP1).[2] This binding event stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[1][2] By blocking this crucial early step in the viral replication cycle, pocapavir effectively inhibits viral propagation.

Below is a diagram illustrating the mechanism of action of pocapavir.

References

The Discovery and Development of Pocapavir-d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pocapavir (formerly known as SCH 48973 and V-073) is a potent, orally bioavailable antiviral compound that acts as a capsid inhibitor of enteroviruses, a genus of the Picornaviridae family. This family includes poliovirus, coxsackieviruses, echoviruses, and other clinically significant human pathogens. Pocapavir exerts its antiviral effect by binding to a hydrophobic pocket in the viral capsid protein VP1, thereby stabilizing the capsid and preventing the conformational changes necessary for viral uncoating and the release of viral RNA into the host cell. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of Pocapavir, and introduces its deuterated analog, Pocapavir-d3, which serves as a valuable tool in pharmacokinetic studies.

Discovery and Synthesis

The development of Pocapavir originated from research at Schering-Plough aimed at identifying broad-spectrum antipicornaviral agents. The discovery process involved the systematic modification of earlier lead compounds.

Developmental Lineage

The journey to Pocapavir began with the exploration of various chemical scaffolds. An early lead compound, SCH 38057, a phenoxylimidiazole salt, showed inhibitory activity against several enteroviruses and rhinoviruses. Subsequent structural modifications led to the synthesis of more potent compounds. A key breakthrough was the development of SCH 47802, which contains a 1,4-oxymethylbenzene linker between two о-chloro-p-methoxyphenol moieties and demonstrated a significant increase in potency. Further optimization of the substituting groups on the second о-chloro-p-methoxyphenol fragment culminated in the synthesis of Pocapavir (SCH 48973).

Synthesis of Pocapavir

The synthesis of Pocapavir is a two-step process. While detailed proprietary synthesis protocols are not publicly available, the general scheme involves the coupling of two substituted phenol fragments via a central linker.

This compound is the deuterium-labeled version of Pocapavir. Stable heavy isotopes, such as deuterium (²H or D), are incorporated into drug molecules primarily for use as internal standards in quantitative bioanalysis during drug development. The inclusion of deuterium atoms results in a molecule with a higher mass, which can be readily distinguished from the unlabeled drug in mass spectrometry assays, allowing for precise quantification in biological matrices. Deuteration can also sometimes alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties, though its primary use in the context of this compound is as a tracer.

Mechanism of Action: Capsid Inhibition

Pocapavir is a member of a class of antiviral agents known as capsid inhibitors. Its mechanism of action is targeted at the early stages of the enterovirus replication cycle.

Upon entry into the host cell, the enterovirus capsid must undergo conformational changes to release its RNA genome into the cytoplasm. Pocapavir binds to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the virion, preventing the necessary conformational rearrangements for uncoating.[1][2] Consequently, the viral RNA remains trapped within the capsid, and the infection is aborted.

Preclinical and Clinical Data

Pocapavir has demonstrated potent antiviral activity in both preclinical studies and clinical trials.

In Vitro Efficacy

Pocapavir has shown broad and potent activity against a wide range of enteroviruses.

| Virus | Cell Line | IC50 (µg/mL) | Reference(s) |

| Poliovirus Type 2 | HeLa | 0.08 | [3] |

| Coxsackievirus A9 | HeLa | 0.09 | [3] |

| Echovirus Type 4 | HeLa | 0.11 | [3] |

| Echovirus Type 6 | HeLa | 0.03 | [3] |

| Echovirus Type 11 | HeLa | 0.02 | [3] |

| 154 Clinical Isolates | HeLa | 0.9 (mean) | [3] |

In Vivo Efficacy (Murine Model)

In a murine model of poliovirus infection, Pocapavir demonstrated significant efficacy in increasing survival rates.

| Pocapavir Dose (mg/kg) | Outcome | Reference(s) |

| 3, 10, and 20 | Increased survival in infected mice | [3] |

Human Clinical Trial (Oral Poliovirus Vaccine Challenge)

A randomized, blinded, placebo-controlled study was conducted to evaluate the therapeutic efficacy, safety, and pharmacokinetics of orally administered Pocapavir in healthy adult volunteers challenged with monovalent oral poliovirus type 1 vaccine (mOPV1).[4]

| Parameter | Pocapavir (n=93) | Placebo (n=48) | P-value | Reference(s) |

| Median Time to Virus Negativity (days) | 10 | 13 | 0.0019 | [4] |

| Median Time to Virus Negativity (days, excluding resistant virus) | 5.5 | 13 | <0.0001 | [4] |

Treatment with Pocapavir was found to be safe and significantly accelerated the clearance of the virus.[4] However, the emergence of resistant virus was observed in the clinical setting.[4]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the in vitro antiviral activity of a compound.

Principle: This assay measures the ability of a compound to protect cells from the destructive (cytopathic) effects of a virus. In the absence of an effective antiviral, the virus will replicate and cause cell death. In the presence of an effective antiviral, the cells are protected and remain viable. Cell viability can be quantified using various methods, such as staining with crystal violet or using metabolic indicators like MTS or ATP-based assays.

General Protocol:

-

Cell Seeding: A monolayer of a susceptible cell line (e.g., HeLa or RD cells) is seeded into a 96-well plate.

-

Compound Dilution: The test compound (Pocapavir) is serially diluted to various concentrations.

-

Infection and Treatment: The cell monolayers are infected with a known titer of the target enterovirus and simultaneously treated with the different concentrations of the compound. Control wells include cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus, to test for cytotoxicity).

-

Incubation: The plate is incubated for a period sufficient for the virus to cause significant CPE in the untreated, infected wells (typically 2-5 days).

-

Quantification of Cell Viability: The extent of CPE is quantified. For example, with a crystal violet assay, the remaining adherent (viable) cells are stained, and the dye is then solubilized. The optical density is read on a plate reader, which is proportional to the number of viable cells.

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve.

Human Oral Poliovirus Vaccine Challenge Model

This clinical trial model is designed to assess the in vivo efficacy of antiviral agents against poliovirus in a controlled setting.

Protocol Summary (EudraCT 2011-004804-38):

-

Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent.[4]

-

Virus Challenge: Subjects are administered a dose of monovalent oral poliovirus type 1 vaccine (mOPV1).[4]

-

Treatment Administration: After a set period to allow for infection to establish, subjects are randomized to receive either Pocapavir or a placebo.[4]

-

Sample Collection: Stool samples are collected regularly from each participant to monitor viral shedding.

-

Viral Load Quantification: The amount of poliovirus in the stool samples is quantified using cell culture-based assays to determine the viral titer.

-

Endpoint Analysis: The primary endpoint is the time to cessation of viral shedding (virus negativity in stool).[4] Safety and pharmacokinetic parameters are also assessed.

-

Resistance Monitoring: Viral isolates are sequenced to monitor for the emergence of drug-resistant mutations.

Conclusion

Pocapavir is a promising capsid-inhibiting antiviral agent with potent activity against a broad range of enteroviruses, including the clinically significant poliovirus. Its mechanism of action, which involves the stabilization of the viral capsid to prevent uncoating, is well-characterized. Preclinical and clinical studies have demonstrated its efficacy in reducing viral load and accelerating viral clearance. The development of this compound as a stable isotope-labeled internal standard is crucial for robust pharmacokinetic analysis in ongoing and future drug development efforts. While the emergence of resistance is a consideration, Pocapavir remains an important candidate for the treatment of severe enterovirus infections and may play a role in global poliovirus eradication strategies.

References

- 1. Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]

Pocapavir-d3: A Deep Dive into the Inhibition of Enterovirus Virion Uncoating

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enteroviruses represent a significant global health burden, causing a wide range of diseases from the common cold to severe neurological conditions like poliomyelitis and aseptic meningitis. A critical step in the enterovirus lifecycle is the uncoating of the viral capsid to release its RNA genome into the host cell cytoplasm. This process is a key target for antiviral drug development. Pocapavir, and its deuterated form Pocapavir-d3, is a potent capsid-binding inhibitor that effectively blocks this crucial uncoating step. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Introduction to Enterovirus Uncoating and Pocapavir

Enteroviruses are non-enveloped viruses with an icosahedral capsid composed of four structural proteins: VP1, VP2, VP3, and VP4. The viral entry process is initiated by the attachment of the virion to specific receptors on the host cell surface. This interaction triggers conformational changes in the viral capsid, leading to the formation of an altered particle (A-particle). This structural transition is essential for the subsequent release of the viral RNA genome into the cytoplasm, a process known as uncoating.[1]

Pocapavir is an investigational antiviral drug that belongs to a class of compounds known as capsid inhibitors.[2][3] It acts by binding to a hydrophobic pocket within the VP1 capsid protein.[4][5] This binding stabilizes the virion, preventing the necessary conformational changes required for uncoating and subsequent RNA release, thereby halting the viral replication cycle.[6][7] this compound is a deuterated version of Pocapavir, designed to improve its pharmacokinetic profile.

Mechanism of Action: Inhibition of Virion Uncoating

Pocapavir and its analogs function by occupying a hydrophobic pocket located beneath the "canyon" floor of the VP1 protein. This pocket is naturally occupied by a lipid molecule, often referred to as a "pocket factor," which plays a role in regulating the stability of the viral capsid.

By displacing this pocket factor and binding tightly within this pocket, Pocapavir "locks" the capsid in a rigid, non-infectious conformation.[4] This stabilization prevents the capsid from undergoing the dynamic structural rearrangements that are triggered by receptor binding and are essential for the uncoating process.[6] Consequently, the viral RNA remains trapped within the capsid, unable to initiate replication.

The following diagram illustrates the enterovirus entry and uncoating pathway and the inhibitory action of this compound.

Caption: Enterovirus entry, uncoating, and inhibition by this compound.

Quantitative Data on Antiviral Activity

The antiviral potency of Pocapavir has been evaluated against a range of enteroviruses in cell culture-based assays. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various studies.

| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| Poliovirus (n=45) | - | CPE Assay | 0.003 - 0.126 | [5] |

| Poliovirus Type 2 | HeLa | - | 0.08 µg/mL | [8] |

| Coxsackievirus A9 | HeLa | - | 0.09 µg/mL | [8] |

| Echovirus 4 | HeLa | - | 0.11 µg/mL | [8] |

| Echovirus 6 | HeLa | - | 0.03 µg/mL | [8] |

| Echovirus 11 | HeLa | - | 0.02 µg/mL | [8] |

| Clinical Isolates (n=154) | HeLa | - | Mean: 0.9 µg/mL | [8] |

| Poliovirus 1 | HEp-2 | CPE Assay | 0.09 - 0.5 | [6] |

| Coxsackievirus A9 | HEp-2 | CPE Assay | 0.09 - 0.5 | [6] |

| Coxsackievirus B4 | HEp-2 | CPE Assay | 0.09 - 0.5 | [6] |

Table 1: In Vitro Antiviral Activity of Pocapavir

A randomized, blinded, placebo-controlled human oral poliovirus vaccine challenge study provided clinical data on the efficacy of Pocapavir.

| Parameter | Pocapavir-treated (n=93) | Placebo (n=48) | P-value | Reference |

| Median time to virus negativity (days) | 10 | 13 | 0.0019 | [2] |

| Median time to virus negativity (excluding resistant virus) (days) | 5.5 | 13 | < 0.0001 | [2] |

| Subjects with resistant virus | 44% | 10% | - | [2] |

Table 2: Clinical Efficacy of Pocapavir in a Human Poliovirus Challenge Model

Drug Resistance

The emergence of drug-resistant viral strains is a significant consideration for antiviral therapies. For Pocapavir, resistance mutations have been identified and are primarily located in the VP1 capsid protein, near the drug-binding pocket. A single amino acid substitution can be sufficient to reduce or abolish the antiviral activity of capsid binders.[1]

| Virus | Capsid Protein | Mutation(s) | Reference |

| Rhinovirus 2 | VP1 | I99F | [9] |

| Rhinovirus 14 | VP1 | A150T/V, C199R/Y, V188I, E276 | [9] |

| Enterovirus D-68 | VP1 | M252L, A156T | [9] |

| Poliovirus 1 | VP1 | I194F/M | [9] |

| Poliovirus 1 | VP3 | A24V | [9] |

Table 3: Pocapavir Resistance Mutations

The rapid emergence of resistance highlights the potential need for combination therapies to effectively manage enterovirus infections.[10]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., HeLa, Vero, HEp-2) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and add the this compound dilutions. Subsequently, add a standardized amount of enterovirus to each well, except for the cell control wells. Include virus control wells that receive only the virus and no compound.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

-

Quantification of CPE:

-

Visually inspect the wells under a microscope and score the degree of CPE.

-

Alternatively, quantify cell viability using a colorimetric assay. For example, remove the medium and stain the remaining adherent cells with a solution of crystal violet. After washing and solubilizing the dye, measure the absorbance at a specific wavelength.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The EC50 or IC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sucrose Density Gradient Centrifugation for Uncoating Analysis

This technique is used to separate viral particles based on their sedimentation coefficient, which changes during uncoating. Native virions (160S) are converted to A-particles (135S) upon receptor binding and the initiation of uncoating.

Detailed Methodology:

-

Radiolabeling of Virions (Optional but Recommended): To facilitate detection, virions can be radiolabeled by propagating the virus in the presence of a radioactive precursor, such as [³⁵S]methionine or [³H]uridine.

-

Virus Binding and Uncoating Initiation:

-

Adsorb radiolabeled virions to a suspension of host cells at 4°C for 1 hour to allow binding but prevent entry and uncoating.

-

Wash the cells to remove unbound virus.

-

Shift the temperature to 37°C to initiate synchronous entry and uncoating. Samples can be taken at different time points.

-

-

Cell Lysis and Gradient Preparation:

-

At each time point, lyse the cells using a non-ionic detergent (e.g., NP-40) to release the cell-associated viral particles.

-

Prepare linear sucrose gradients (e.g., 15-30% w/v) in ultracentrifuge tubes.

-

-

Ultracentrifugation:

-

Carefully layer the cell lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to separate the different viral particles.

-

-

Fractionation and Analysis:

-

After centrifugation, carefully collect fractions from the top to the bottom of the gradient.

-

Determine the amount of radioactivity in each fraction using a scintillation counter.

-

The sedimentation profile will show peaks corresponding to the 160S (native virions) and 135S (A-particles) particles. The effect of this compound on the conversion of 160S to 135S particles can be quantified. Pocapavir will inhibit the formation of the 135S peak.

-

Conclusion

This compound is a potent inhibitor of enterovirus replication that acts by a well-defined mechanism of blocking virion uncoating. Its ability to bind to the VP1 capsid protein and stabilize the virion prevents the release of the viral genome, a critical step for initiating infection. While the emergence of resistance is a concern, the detailed understanding of its mechanism of action provides a solid foundation for the development of next-generation capsid inhibitors and for designing effective combination therapies to combat the diverse and significant threat posed by enteroviruses. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other novel antiviral candidates.

References

- 1. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pocapavir - Wikipedia [en.wikipedia.org]

- 4. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions [mdpi.com]

- 5. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 7. file.chemscene.com [file.chemscene.com]

- 8. caymanchem.com [caymanchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

Preliminary Studies on Pocapavir for Non-Polio Enterovirus Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocapavir (formerly V-073) is an investigational antiviral compound that has demonstrated activity against a range of enteroviruses.[1] As a member of the capsid-inhibitor class of antivirals, Pocapavir presents a targeted mechanism of action against viral replication.[2] This technical guide provides a comprehensive overview of the preliminary research on Pocapavir's efficacy against non-polio enteroviruses, its mechanism of action, available pharmacokinetic data, and detailed experimental protocols relevant to its study. This document is intended to serve as a resource for researchers and professionals involved in the development of antiviral therapies.

Mechanism of Action

Pocapavir functions as a capsid-binding agent.[2] It inserts into a hydrophobic pocket within the viral capsid protein VP1.[3] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to unbind from its host cell receptor and release its RNA genome into the cytoplasm.[2] By inhibiting this uncoating step, Pocapavir effectively halts the viral replication cycle at an early stage.[2]

In Vitro Efficacy of Pocapavir Against Non-Polio Enteroviruses

Pocapavir has been evaluated for its antiviral activity against a variety of non-polio enteroviruses. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Antiviral Activity of Pocapavir against Coxsackievirus B Serotypes

| Virus Serotype | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |

| Coxsackievirus B1 | Cytopathic Effect (CPE) Inhibition | HEp-2 | 0.09 - 0.5 | [4] |

| Coxsackievirus B3 | CPE Inhibition | - | 3.79 (mean) | [1] |

| Coxsackievirus B4 | CPE Inhibition | HEp-2 | 0.09 - 0.5 | [4] |

| Coxsackievirus B5 | CPE Inhibition | - | 3.79 (mean) | [1] |

Table 2: Antiviral Activity of Pocapavir against other Non-Polio Enteroviruses

| Virus Serotype | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |

| Echovirus (various serotypes) | CPE Inhibition | - | 0.86 (mean) | [1] |

| Enterovirus (various serotypes) | CPE Inhibition | - | 3.47 (mean) | [1] |

| Coxsackievirus A9 | CPE Inhibition | HEp-2 | 0.09 - 0.5 | [4] |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition.

Pharmacokinetic Data

Detailed pharmacokinetic studies of Pocapavir in the context of non-polio enterovirus infections are limited. However, some data is available from compassionate use cases in neonates with severe enteroviral sepsis and from a clinical trial in adults challenged with oral poliovirus vaccine.

Table 3: Pharmacokinetic Observations of Pocapavir

| Population | Indication | Dosing | Observed Plasma Concentration | Reference |

| Neonates | Severe Enteroviral Sepsis | 5 mg/kg/day | 132-312 ng/mL (6-8 hours post-dose) | [5] |

| Neonate | Severe Enteroviral Sepsis | Not specified | Peak: 1710 ng/mL (Day 1), Trough: 40 ng/mL (Day 2) | [6] |

| Healthy Adults | Poliovirus Challenge | 1600 mg/day | Drug levels were well above the mean in vitro EC50 of 10 ng/mL | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral properties of compounds like Pocapavir.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (PRNT50).

-

Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero, HeLa, RD cells) to form a confluent monolayer.

-

Virus Preparation: Prepare serial dilutions of the enterovirus stock.

-

Compound Preparation: Prepare serial dilutions of Pocapavir.

-

Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Adsorption: Remove the cell culture medium and add the virus-compound mixture to the cell monolayers. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-4 days).

-

Staining: Fix the cells with a solution such as 4% formaldehyde and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well. The PRNT50 is calculated as the concentration of the compound that reduces the plaque number by 50% compared to the virus control.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

-

Cell Seeding: Seed a 96-well plate with a suitable cell line.

-

Compound Addition: Add serial dilutions of Pocapavir to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or a reagent based on ATP content).

-

Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculation: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action of Pocapavir

Caption: Pocapavir binds to the viral capsid, preventing the release of viral RNA into the host cell.

General Workflow for In Vitro Antiviral Assay

Caption: A typical workflow for evaluating the in vitro antiviral efficacy and cytotoxicity of a compound.

Conclusion

The preliminary data on Pocapavir suggest that it holds promise as an antiviral agent against a range of non-polio enteroviruses. Its specific mechanism of action as a capsid inhibitor provides a clear rationale for its antiviral effect. While in vitro studies have demonstrated its potency, further research is required to establish a more comprehensive profile of its efficacy across a wider array of enterovirus serotypes and to fully characterize its pharmacokinetic and safety profiles in human populations. The experimental protocols and data presented in this guide offer a foundation for researchers to build upon in the ongoing effort to develop effective treatments for non-polio enterovirus infections.

References

- 1. researchgate.net [researchgate.net]

- 2. bmjpaedsopen.bmj.com [bmjpaedsopen.bmj.com]

- 3. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Metabolic Stability of Pocapavir-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental procedures used to evaluate the metabolic stability of Pocapavir-d3, a deuterated isotopologue of the antiviral agent Pocapavir. While specific metabolic data for this compound is not publicly available, this document outlines the standard, industry-accepted protocols that would be employed to determine its metabolic profile. Understanding the metabolic stability of a drug candidate is a critical component of preclinical development, offering insights into its potential pharmacokinetic properties, including half-life and clearance.

Core Concepts in Metabolic Stability

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] In drug discovery, it is a key parameter used to predict the in vivo half-life of a drug. A compound with low metabolic stability is likely to be cleared rapidly from the body, which may necessitate more frequent dosing to maintain therapeutic concentrations. Conversely, a highly stable compound might have a longer half-life. These assessments are crucial for optimizing drug candidates and preventing the advancement of labile compounds into more costly in vivo studies.[2]

The primary site of drug metabolism is the liver, which contains a host of enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[1][3] In vitro models, such as liver microsomes and hepatocytes, are routinely used to assess metabolic stability because they contain these key enzymes.[2][4][5]

Data Presentation: Key Parameters in Metabolic Stability Assessment

The following tables summarize the key quantitative parameters that are determined from in vitro metabolic stability and CYP450 inhibition assays. These values are essential for comparing and ranking drug candidates during the lead optimization phase.

Table 1: Parameters from In Vitro Metabolic Stability Assays

| Parameter | Symbol | Description | Unit |

| Half-Life | t1/2 | The time required for the concentration of the parent compound to decrease by half. | minutes (min) |

| Intrinsic Clearance | CLint | The intrinsic ability of the liver enzymes to metabolize a drug, independent of blood flow. | µL/min/mg protein |

Table 2: Parameters from CYP450 Inhibition Assays

| Parameter | Symbol | Description | Unit |

| Half-maximal Inhibitory Concentration | IC50 | The concentration of a drug that is required for 50% inhibition of a specific CYP450 isozyme's activity. | micromolar (µM) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the metabolic stability of a compound like this compound.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by Phase I enzymes, primarily Cytochrome P450s, present in human liver microsomes. The disappearance of the parent compound over time is monitored.[4][5]

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, cofactor)

-

Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[4]

-

Acetonitrile (for reaction termination)

-

Internal Standard

-

LC-MS/MS system (Liquid Chromatography with tandem mass spectrometry)[4]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of this compound and positive controls by diluting the stock solutions in the potassium phosphate buffer to the final desired concentration (e.g., 1 µM).[4]

-

Prepare the NADPH regenerating system solution in buffer.

-

-

Incubation:

-

Pre-warm the liver microsome suspension and the this compound working solution to 37°C.[6]

-

In a microcentrifuge tube, combine the human liver microsomes and the this compound working solution.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[4] The final incubation mixture will contain this compound, liver microsomes, and NADPH in buffer.

-

-

Time-Point Sampling:

-

Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

-

The reaction in each aliquot is immediately terminated by adding a cold "stop solution," typically acetonitrile containing an internal standard.[4] This precipitates the proteins and halts enzymatic activity.[6]

-

-

Sample Processing:

-

The terminated samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the remaining this compound, is transferred to a new plate or vials for analysis.

-

-

Quantification:

-

Data Analysis:

-

The natural logarithm of the percentage of this compound remaining is plotted against time.

-

The slope of the linear regression of this plot gives the rate constant of elimination (k).

-

The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated from the half-life and the incubation conditions.[2][6]

-

Visualization of Metabolic Stability Workflow

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. mercell.com [mercell.com]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

Deuterium Isotope Effects on Pocapavir's Antiviral Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pocapavir (V-073) is a potent, orally active capsid inhibitor with significant antiviral activity against a broad range of enteroviruses, including polioviruses.[1][2] It functions by binding to a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the uncoating process necessary for viral RNA release into the host cell.[3] While Pocapavir has demonstrated clinical potential, like many small molecule drugs, its pharmacokinetic profile may be limited by metabolic breakdown, primarily mediated by cytochrome P450 (CYP) enzymes. The strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, at sites of metabolic vulnerability—a technique leveraging the kinetic isotope effect (KIE)—presents a compelling strategy to enhance Pocapavir's metabolic stability.[4][5] This could lead to an improved pharmacokinetic profile, potentially resulting in lower required doses, reduced dosing frequency, and a better safety profile. This whitepaper explores the scientific rationale for developing a deuterated version of Pocapavir, outlines detailed hypothetical experimental protocols for its evaluation, and presents illustrative data to guide future research and development.

Introduction to Pocapavir and its Mechanism of Action

Pocapavir is an investigational antiviral agent developed for the treatment and prophylaxis of infections caused by enteroviruses.[2] Its mechanism of action is well-characterized: it inhibits viral replication by interfering with the early stages of the viral life cycle.[3]

-

Target: The hydrophobic pocket within the viral capsid protein VP1.

-

Action: Pocapavir inserts into this pocket, stabilizing the virion structure.

-

Effect: This stabilization prevents the conformational changes required for the viral capsid to uncoat and release its RNA genome into the cytoplasm of the host cell, thereby halting replication.[3]

A clinical study in a human oral poliovirus vaccine challenge model demonstrated that treatment with Pocapavir was safe and significantly accelerated viral clearance.[6] However, the study also highlighted the emergence of resistant virus, underscoring the need for optimized dosing regimens that maintain therapeutic drug concentrations.[6]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Development

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in a molecule with one of its isotopes.[4] In drug metabolism, the focus is on the primary KIE, which occurs when a bond to the isotope is broken in the rate-determining step of the reaction.

The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to deuterium's greater mass. Consequently, more energy is required to break a C-D bond than a C-H bond. Many drug metabolism reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-limiting step. By replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation, the rate of that metabolic reaction can be significantly reduced.

This can result in:

-

Improved Metabolic Stability: A longer half-life (t½) and reduced clearance (CL) of the drug.

-

Increased Drug Exposure: Higher maximum concentration (Cmax) and area under the curve (AUC).

-

Reduced Metabolite-Related Toxicity: Lower formation of potentially toxic metabolites.

-

Potential for Lower Doses: Achieving therapeutic concentrations with less frequent or smaller doses.

Hypothetical Application of KIE to Pocapavir

Based on the chemical structure of Pocapavir, several positions are susceptible to CYP-mediated metabolism. The most probable sites for initial oxidative metabolism, and therefore the most promising candidates for deuteration, are the methoxy group and the benzylic methylene bridges.

-

O-demethylation: The methoxy (-OCH₃) group is a common site for rapid metabolism. Deuterating this position to create a trideuteromethoxy group (-OCD₃) is hypothesized to significantly slow this metabolic pathway.

-

Benzylic Hydroxylation: The two methylene (-CH₂-) groups are at benzylic positions, making them susceptible to hydroxylation. Replacing these hydrogens with deuterium (-CD₂-) could inhibit this metabolic route.

This guide will focus on the hypothesis that deuteration of the methoxy group (herein referred to as d₃-Pocapavir) will yield the most substantial improvement in metabolic stability.

Caption: Logical workflow for improving Pocapavir via deuteration.

Proposed Experimental Protocols

To investigate the deuterium isotope effect on Pocapavir, a series of in vitro and in vivo experiments would be required. The following are detailed hypothetical protocols.

Synthesis of Deuterated Pocapavir (d₃-Pocapavir)

The synthesis of d₃-Pocapavir would follow established synthetic routes for Pocapavir, substituting a deuterated precursor at the appropriate step.

-

Precursor Synthesis: Synthesize 2-chloro-4-(trideuteromethoxy)phenol from 2-chloro-4-hydroxyphenol using a deuterated methylating agent (e.g., d₃-iodomethane, CD₃I) and a suitable base.

-

Williamson Ether Synthesis: React the deuterated precursor, 2-chloro-4-(trideuteromethoxy)phenol, with 1,4-bis(bromomethyl)benzene in the presence of a base like potassium hydroxide to form the intermediate ether.

-

Final Coupling: Couple the resulting intermediate with 2,6-dichlorophenol under similar reaction conditions to yield the final d₃-Pocapavir product.

-

Purification and Characterization: Purify the final product using column chromatography and characterize its structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation and location of the deuterium atoms.

In Vitro Antiviral Activity Assay

The antiviral potency of d₃-Pocapavir will be compared to that of non-deuterated Pocapavir using a cytopathic effect (CPE) inhibition assay.

-

Cell Seeding: Seed HeLa cells in 96-well microtiter plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of Pocapavir and d₃-Pocapavir in cell culture medium, ranging from 10 µM to 0.01 nM.

-

Infection and Treatment: Remove the growth medium from the cells and add 50 µL of the diluted compounds. Subsequently, add 50 µL of a poliovirus solution (at a multiplicity of infection of 0.01) to each well. Include virus control (no compound) and cell control (no virus, no compound) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C until the virus control wells show 90-100% CPE.

-

Quantification of Cell Viability: Add 20 µL of a cell viability reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 2-4 hours. Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic regression model using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for evaluating deuterated Pocapavir.

In Vitro Metabolic Stability Assay

This protocol compares the metabolic stability of d₃-Pocapavir and Pocapavir in human liver microsomes.

-

Reagent Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), and phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the microsomal mixture to 37°C. Add Pocapavir or d₃-Pocapavir to the mixture to a final concentration of 1 µM to initiate the metabolic reaction.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound (Pocapavir or d₃-Pocapavir) in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Determine the metabolic half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).

Illustrative Data Presentation (Hypothetical)

The following tables present hypothetical but realistic data that could be expected from the experiments described above.

Table 1: Comparative In Vitro Antiviral Activity

| Compound | Virus | EC₅₀ (nM) [Mean ± SD, n=3] |

| Pocapavir | Poliovirus Type 1 | 2.4 ± 0.3 |

| d₃-Pocapavir | Poliovirus Type 1 | 2.6 ± 0.4 |

| Pocapavir | Coxsackievirus B3 | 35.1 ± 4.5 |

| d₃-Pocapavir | Coxsackievirus B3 | 33.8 ± 5.1 |

Note: It is hypothesized that deuteration at a non-pharmacophore position will not significantly alter the intrinsic antiviral activity.

Table 2: Comparative In Vitro Metabolic Stability

| Compound | Matrix | t½ (minutes) [Mean ± SD, n=3] | Intrinsic Clearance (µL/min/mg) |

| Pocapavir | Human Liver Microsomes | 25 ± 3 | 27.7 |

| d₃-Pocapavir | Human Liver Microsomes | 115 ± 12 | 6.0 |

Note: A significant increase in metabolic half-life is the expected outcome due to the kinetic isotope effect on O-demethylation.

Table 3: Hypothetical Pharmacokinetic Parameters in Mice (Oral Dose: 10 mg/kg)

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | t½ (hr) |

| Pocapavir | 450 | 2.0 | 2,100 | 3.5 |

| d₃-Pocapavir | 980 | 2.5 | 8,450 | 7.8 |

Note: The improved metabolic stability is expected to translate into increased systemic exposure (Cmax and AUC) and a longer elimination half-life in vivo.

Signaling Pathway and Mechanism

The following diagram illustrates the mechanism of enterovirus entry and uncoating, and the specific step at which Pocapavir exerts its inhibitory effect.

References

- 1. Pocapavir - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pocapavir | C21H17Cl3O3 | CID 1455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pocapavir-d3 in Cell Culture Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocapavir, also known as V-073 and SCH 48973, is a potent and selective inhibitor of enteroviruses.[1][2] This small molecule antiviral agent functions as a capsid inhibitor, specifically targeting the hydrophobic pocket within the viral capsid protein VP1.[2] By binding to this site, Pocapavir stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[1][2] This mechanism effectively halts the viral replication cycle at an early stage. Pocapavir has demonstrated broad-spectrum activity against a variety of enteroviruses, including polioviruses, coxsackieviruses, and echoviruses.[1][3] This document provides detailed protocols for the use of Pocapavir-d3, a deuterated version of Pocapavir, in cell culture-based antiviral assays.

Data Presentation

The antiviral activity of Pocapavir is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the compound required to inhibit the viral cytopathic effect (CPE), plaque formation, or virus yield by 50%. The tables below summarize the reported in vitro activity of Pocapavir against various enteroviruses.

Table 1: Antiviral Activity of Pocapavir (IC50) against Selected Enteroviruses

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| Poliovirus type 2 | HeLa | 0.08 | [1] |

| Coxsackievirus A9 | HeLa | 0.09 | [1] |

| Echovirus type 4 | HeLa | 0.11 | [1] |

| Echovirus type 6 | HeLa | 0.03 | [1] |

| Echovirus type 11 | HeLa | 0.02 | [1] |

| Human Enterovirus Isolates (mean of 154) | HeLa | 0.9 | [1] |

Table 2: Antiviral Activity of Pocapavir (EC50) against a Panel of Polioviruses

| Poliovirus Category | Number of Strains | Mean EC50 (µM) | EC50 Range (µM) |

| Wild Type | 7 | 0.043 | 0.012 - 0.086 |

| Vaccine (Sabin) | 3 | 0.026 | 0.016 - 0.020 |

| circulating Vaccine-Derived (cVDPV) | 21 | 0.023 | 0.023 - 0.024 |

| immunodeficiency-associated Vaccine-Derived (iVDPV) | 14 | 0.033 | 0.025 - 0.048 |

| Overall | 45 | 0.029 | 0.003 - 0.126 |

Data adapted from a cytopathic effect (CPE)-based assay.

Table 3: Comparative Antiviral Activity of Pocapavir against Different Enterovirus Groups

| Virus Group | Mean EC50 (µM) | EC50 Range (µM) |

| Polioviruses | 0.029 | 0.003 - 0.126 |

| Echoviruses | 0.86 | 0.009 - 7.08 |

| Other Enteroviruses | 3.47 | 0.236 - 14 |

| Coxsackieviruses | 3.79 | 0.007 - 14 |

Data from in vitro cytopathic effect (CPE)-based assays.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity of this compound are provided below. It is recommended to perform a cytotoxicity assay in parallel with any antiviral assay to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells. A common method is the Neutral Red uptake assay.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Susceptible host cell line (e.g., HeLa, Vero, HEp-2)

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM with 0.5% FBS)

-

Neutral Red solution

-

Citrate buffer/ethanol solution

Procedure:

-

Cell Seeding: Seed the 96-well plates with the chosen cell line at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should typically range from a non-toxic level to a potentially toxic level (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Treatment: Remove the growth medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

-

Neutral Red Staining: After incubation, replace the medium with medium containing Neutral Red and incubate for a further 2-3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells with PBS and then add a solution to extract the dye from the cells (e.g., citrate buffer/50% ethanol).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control. Pocapavir has been reported to have no detectable cytotoxicity at concentrations up to 50 µg/ml.[3]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from the virus-induced CPE.

Materials:

-

This compound stock solution

-

Susceptible host cell line

-

Enterovirus stock with a known titer

-

96-well cell culture plates

-

Cell culture medium

-

Neutral Red or Crystal Violet solution

Procedure:

-

Cell Seeding: Seed 96-well plates with a suitable host cell line to form a confluent monolayer.

-

Virus Adsorption: Infect the cells with the enterovirus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., 100 CCID50 per 0.1 mL).[1] Incubate for 1 hour at 37°C to allow for virus adsorption.[1]

-

Treatment: After the adsorption period, remove the virus inoculum and add 100 µL of medium containing serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

-

Quantification of CPE:

-

Microscopic Examination: Observe the cells under a microscope and score the degree of CPE in each well.

-

Cell Viability Staining: Use Neutral Red or Crystal Violet to stain the remaining viable cells. After staining and washing, the dye can be solubilized, and the absorbance measured.

-

-

Data Analysis: Calculate the IC50 or EC50 value by determining the concentration of this compound that reduces the viral CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the effect of this compound on the number of infectious virus particles.

Materials:

-

This compound stock solution

-

Susceptible host cell line

-

Enterovirus stock

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., containing 1.2% carboxymethylcellulose or agarose)

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed plates with a suitable host cell line to achieve a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C.

-

Treatment: After virus adsorption, remove the inoculum and overlay the cells with an overlay medium containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with Crystal Violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is the plaque reduction 50% (PR50) value.

Virus Yield Reduction Assay

This assay measures the effect of this compound on the production of new infectious virus particles.

Materials:

-

This compound stock solution

-

Susceptible host cell line

-

Enterovirus stock

-

24-well or 48-well cell culture plates

-

96-well plates for virus titration

Procedure:

-

Infection and Treatment: Seed cells in plates and infect with an enterovirus at a specific MOI. After a 1-hour adsorption period, wash the cells and add medium containing different concentrations of this compound.

-

Incubation: Incubate the plates for a single replication cycle (e.g., 24-48 hours).

-

Harvesting Progeny Virus: After incubation, subject the cells and supernatant to freeze-thaw cycles to release the progeny virus.

-

Titration of Virus Yield: Determine the titer of the harvested virus from each drug concentration and the untreated virus control using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay in 96-well plates.

-

Data Analysis: Calculate the reduction in virus yield for each concentration of this compound compared to the untreated control. The concentration that reduces the virus yield by 90% (1-log10 reduction) or 99% (2-log10 reduction) is often reported.

Mandatory Visualizations

Signaling Pathway

References

Application Note: Quantitative Analysis of Pocapavir-d3 using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pocapavir is an antiviral agent with demonstrated in vitro potency against poliovirus. To facilitate in vivo efficacy, safety, and pharmacokinetic (PK) profiling, a sensitive and reliable bioanalytical method for its quantification is essential.[1] Due to Pocapavir's poor ionization efficiency with electrospray ionization (ESI), this application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing atmospheric pressure chemical ionization (APCI) for the quantitative analysis of Pocapavir in mouse plasma. Pocapavir-d3 is employed as the internal standard (IS) to ensure accuracy and precision.[1] This method is suitable for preclinical and potentially first-in-human (FIH) pharmacokinetic characterizations.[1]

Principle

This method employs protein precipitation for the extraction of Pocapavir and its deuterated internal standard, this compound, from plasma samples. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive ion mode with APCI. Quantification is achieved by comparing the peak area ratio of Pocapavir to this compound against a calibration curve.

Materials and Reagents

-

Pocapavir reference standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Mouse Plasma (or other relevant biological matrix)

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Pocapavir using LC-MS/MS.

Quantitative Data Summary

The developed bioanalytical method was fully validated in accordance with Good Laboratory Practice (GLP) principles.[1] All evaluated parameters met the stipulated acceptance criteria.[1]

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 20 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LQC | 60 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |

| MQC | 600 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |

| HQC | 4000 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |

Table 3: Recovery

| Analyte | QC Level | Mean Recovery (%) |

| Pocapavir | LQC | 92.6% |

| MQC | 77.5% | |

| HQC | 66.5% | |

| This compound | LQC | 95.9% |

| MQC | 85.9% | |

| HQC | 88.4% |

Protocols

Preparation of Stock and Working Solutions

-

Pocapavir Stock Solution (1 mg/mL): Accurately weigh and dissolve the Pocapavir reference standard in an appropriate solvent (e.g., DMSO or Methanol) to achieve a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Prepare the this compound internal standard stock solution similarly to the Pocapavir stock solution.

-

Working Solutions: Prepare serial dilutions of the Pocapavir stock solution in a suitable solvent (e.g., Acetonitrile:Water 1:1 v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution in Acetonitrile to a final concentration of 500 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

To 15 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution (500 ng/mL this compound in ACN).[1]

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes at 3500 rpm for 5 minutes.[1]

-

Carefully transfer 75 µL of the resulting supernatant to a clean tube or a 96-well plate.[1]

-

Add 75 µL of water to the supernatant.[1]

-

Mix well and inject the sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column is typically used for this type of analysis. (Specific column details were not provided in the source material).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A gradient elution is recommended to ensure good separation and peak shape. An example gradient would be:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

-

MRM Transitions:

-

Pocapavir: To be determined by direct infusion of the reference standard.

-

This compound: To be determined by direct infusion of the internal standard.

-

-

Source Parameters:

-

Nebulizer Gas: To be optimized

-

Heater Gas: To be optimized

-

Collision Gas: Argon

-

IonSpray Voltage: To be optimized

-

Temperature: To be optimized

-

Data Analysis

-

Acquire and process the data using appropriate software (e.g., Sciex OS).[1]

-

Integrate the peak areas for Pocapavir and this compound.

-

Calculate the peak area ratio of Pocapavir to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Apply a linear regression model with a weighting factor of 1/x² to the calibration curve.[1]

-

Determine the concentration of Pocapavir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The described LC-APCI-MS/MS method provides a sensitive, robust, and reliable means for the quantitative analysis of Pocapavir in mouse plasma using this compound as an internal standard.[1] The simple protein precipitation extraction protocol and the high sensitivity of the method make it well-suited for supporting preclinical pharmacokinetic studies.[1]

References

Application of Pocapavir-d3 in Poliovirus Challenge Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocapavir (formerly V-073) is an investigational antiviral agent with potent activity against polioviruses. It functions as a capsid inhibitor, binding to a hydrophobic pocket in the VP1 capsid protein. This action stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell cytoplasm. Pocapavir-d3, a deuterated isotopologue of Pocapavir, serves as a critical tool in the preclinical and clinical development of this antiviral, particularly in pharmacokinetic (PK) analyses. Deuterated standards are ideal for use in mass spectrometry-based bioanalytical methods due to their similar chemical and physical properties to the parent drug, but distinct mass, allowing for precise quantification in biological matrices.

These application notes provide a summary of the use of Pocapavir in poliovirus challenge models and detailed protocols for its evaluation.

Mechanism of Action

Pocapavir is a member of the "capsid binder" class of antivirals. It inserts into a hydrophobic pocket within the viral capsid protein VP1. This binding event prevents the virus particle from uncoating upon entry into the host cell, thus halting the replication process at an early stage.

Caption: Mechanism of action of Pocapavir.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Pocapavir in a Human Oral Poliovirus Vaccine (mOPV1) Challenge Model[1][2]

| Parameter | Pocapavir Group (n=93) | Placebo Group (n=48) | P-value |

| Median Time to Virus Negativity in Stool (Overall) | 10 days | 13 days | 0.0019 |

| Median Time to Virus Negativity (Excluding Resistant Virus) | 5.5 days | 13 days | < 0.0001 |

| Subjects with No Evidence of Drug Resistance | 56% (52/93) | 90% (43/48) | N/A |

| Subjects with Resistant Virus | 44% (41/93) | 10% (5/48) | N/A |

Table 2: In Vitro Antiviral Activity of Pocapavir Against Poliovirus Strains

| Virus Strain(s) | Type | Number Tested | EC₅₀ Range (µM) | Mean EC₅₀ (µM) |

| Poliovirus | Wild, Vaccine, cVDPV, iVDPV | 45 | 0.003 - 0.126 | 0.029 |

| Poliovirus Serotype 1 | Wild | 2 | 0.047 ± 0.041 | N/A |

| Poliovirus Serotype 1 | Vaccine | 1 | 0.017 | N/A |

| Poliovirus Serotype 1 | cVDPV | 12 | 0.024 ± 0.020 | N/A |